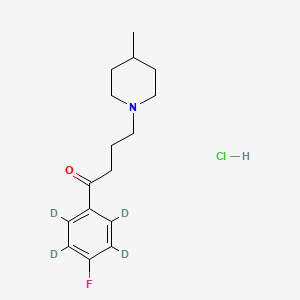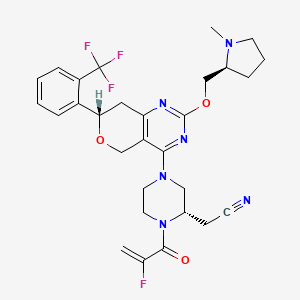
KRAS G12C inhibitor 26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 26 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby suppressing cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 26 involves multiple steps, including the formation of key intermediates and final coupling reactions . The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process is optimized for scalability, cost-effectiveness, and environmental sustainability . Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for biological applications .
科学的研究の応用
KRAS G12C inhibitor 26 has a wide range of scientific research applications:
作用機序
KRAS G12C inhibitor 26 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively suppresses cancer cell proliferation and induces apoptosis .
類似化合物との比較
KRAS G12C inhibitor 26 is compared with other similar compounds such as sotorasib and adagrasib . While all these inhibitors target the KRAS G12C mutation, this compound is unique in its binding affinity and selectivity . It has shown improved efficacy in preclinical models and is being investigated for its potential to overcome resistance mechanisms observed with other inhibitors .
List of Similar Compounds
特性
分子式 |
C29H32F4N6O3 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7S)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25-/m0/s1 |
InChIキー |
QHAKQJHNFQRVOF-RLSLOFABSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |
正規SMILES |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



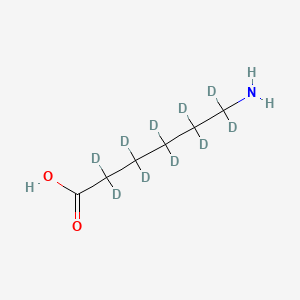


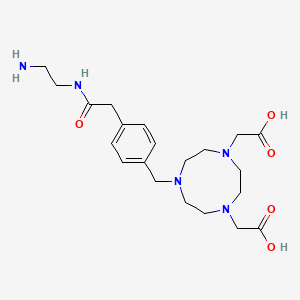
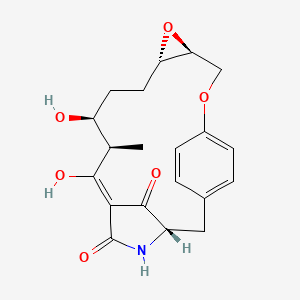
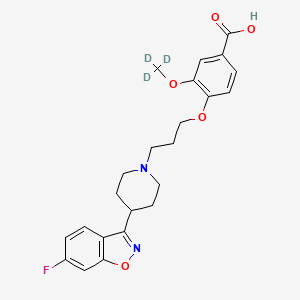

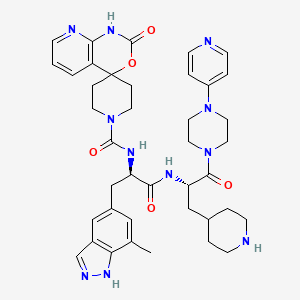
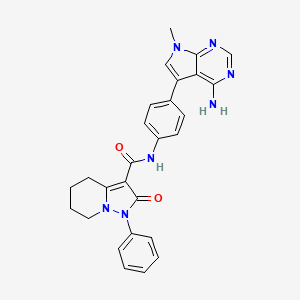

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

